molecular formula C18H25N3S B5987837 N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine

N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine

Cat. No.: B5987837
M. Wt: 315.5 g/mol
InChI Key: NPERFXIWQQZBNW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylphenyl group and a 2-methyl-1,3-thiazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with 3,4-Dimethylphenyl Group: The piperidine ring is then subjected to a substitution reaction with 3,4-dimethylphenyl halide under basic conditions to introduce the 3,4-dimethylphenyl group.

    Introduction of 2-Methyl-1,3-Thiazol-5-ylmethyl Group: The final step involves the reaction of the intermediate compound with 2-methyl-1,3-thiazol-5-ylmethyl halide in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the aromatic ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and bases under appropriate solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine: Similar structure with a different substitution pattern on the piperidine ring.

    N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-2-amine: Similar structure with a different substitution pattern on the piperidine ring.

    N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol: Similar structure with a hydroxyl group on the piperidine ring.

Uniqueness

N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine is unique due to its specific substitution pattern and the presence of both the 3,4-dimethylphenyl and 2-methyl-1,3-thiazol-5-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-13-6-7-16(9-14(13)2)20-17-5-4-8-21(11-17)12-18-10-19-15(3)22-18/h6-7,9-10,17,20H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERFXIWQQZBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CN=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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